molecular formula C7H13NO3 B11771589 (4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one

(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one

Cat. No.: B11771589
M. Wt: 159.18 g/mol
InChI Key: BRVZJVWQCGAIPE-PHDIDXHHSA-N
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Description

(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one is a chemical compound with a unique structure that includes an oxane ring substituted with an aminoethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include precursors for the oxane ring and the aminoethyl group.

    Formation of the Oxane Ring: The oxane ring is formed through a series of cyclization reactions. These reactions often require specific catalysts and reaction conditions to ensure the correct stereochemistry.

    Introduction of the Aminoethyl Group: The aminoethyl group is introduced through nucleophilic substitution reactions. Common reagents for this step include ethylenediamine and related compounds.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions. Reagents such as hydrogen peroxide or osmium tetroxide are commonly used for this purpose.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, selecting appropriate solvents, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, osmium tetroxide, or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can yield primary or secondary alcohols.

Scientific Research Applications

(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2-aminoethoxy)carbamate: Similar in structure but with different functional groups.

    4-[(tert-Butoxycarbonyl)amino]phenylboronic Acid: Contains a boronic acid group instead of an oxane ring.

Uniqueness

(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one is unique due to its specific stereochemistry and the presence of both an aminoethyl group and a hydroxyl group on the oxane ring. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one

InChI

InChI=1S/C7H13NO3/c8-2-1-6-3-5(9)4-7(10)11-6/h5-6,9H,1-4,8H2/t5-,6-/m1/s1

InChI Key

BRVZJVWQCGAIPE-PHDIDXHHSA-N

Isomeric SMILES

C1[C@H](CC(=O)O[C@@H]1CCN)O

Canonical SMILES

C1C(CC(=O)OC1CCN)O

Origin of Product

United States

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